Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-
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Overview
Description
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- is a chemical compound with the molecular formula C8H9Cl2NO2S and a molecular weight of 254.1336 . This compound is characterized by the presence of a benzenamine group substituted with a 3-[(2,2-dichloroethyl)sulfonyl] moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- involves several steps. One common synthetic route includes the reaction of benzenamine with 2,2-dichloroethanol in the presence of a sulfonylating agent. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- can be compared with other similar compounds such as:
Benzenamine, 3-[(2-chloroethenyl)sulfonyl]-: This compound has a similar structure but with a different substituent on the sulfonyl group.
Benzenamine, 3-[(2,2-dichloroethyl)thio]-: This compound has a thio group instead of a sulfonyl group.
The uniqueness of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- lies in its specific chemical properties and reactivity, which make it suitable for a variety of applications in scientific research and industry .
Properties
CAS No. |
10230-77-0 |
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Molecular Formula |
C8H9Cl2NO2S |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-(2,2-dichloroethylsulfonyl)aniline |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-8(10)5-14(12,13)7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 |
InChI Key |
QOQNJRVGFKRZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(Cl)Cl)N |
Origin of Product |
United States |
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